4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene
Brand Name: Vulcanchem
CAS No.: 1256481-28-3
VCID: VC11674815
InChI: InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3
SMILES: CC(=C)CCC1=C(C=C(C=C1)Br)F
Molecular Formula: C11H12BrF
Molecular Weight: 243.11 g/mol

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene

CAS No.: 1256481-28-3

Cat. No.: VC11674815

Molecular Formula: C11H12BrF

Molecular Weight: 243.11 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene - 1256481-28-3

Specification

CAS No. 1256481-28-3
Molecular Formula C11H12BrF
Molecular Weight 243.11 g/mol
IUPAC Name 4-bromo-2-fluoro-1-(3-methylbut-3-enyl)benzene
Standard InChI InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3
Standard InChI Key KSSRCFLSEVFFGH-UHFFFAOYSA-N
SMILES CC(=C)CCC1=C(C=C(C=C1)Br)F
Canonical SMILES CC(=C)CCC1=C(C=C(C=C1)Br)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene (C₁₁H₁₁BrF) features a halogenated phenyl group substituted at the para position with bromine and the ortho position with fluorine, attached to a 2-methyl-1-butenyl chain. This configuration creates distinct electronic effects:

  • Halogen interactions: The electron-withdrawing bromine (σₚ = 0.26) and fluorine (σₚ = 0.06) substituents induce partial positive charges on the aromatic ring, influencing reactivity in electrophilic substitutions .

  • Stereoelectronic effects: The 1,2,4-trisubstituted benzene ring creates steric hindrance at the ortho position while maintaining conjugation through the π-system .

Spectroscopic Signatures

While direct spectroscopic data for 4-(4-bromo-2-fluorophenyl)-2-methyl-1-butene remains unpublished, analogous compounds provide insight:

  • ¹H NMR: The vinylic protons of the 2-methyl-1-butene moiety typically resonate at δ 4.8–5.2 ppm as multiplet peaks .

  • ¹³C NMR: The quaternary carbon bearing bromine in similar aryl bromides appears at δ 120–125 ppm .

Synthetic Methodologies

Precursor Synthesis

The compound's synthesis likely involves modular construction of its two primary components:

4-Bromo-2-fluorophenol Intermediate

As demonstrated in US Patent 4,642,338 :

  • Bromination: 2-Fluorophenol undergoes electrophilic aromatic substitution with bromine (Br₂) in dichloromethane at 3°C (90% yield).
    C6H5FO+Br2CH2Cl2C6H4BrFO+HBr\text{C}_6\text{H}_5\text{FO} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2} \text{C}_6\text{H}_4\text{BrFO} + \text{HBr}

  • Workup: Sodium bisulfite quenches excess bromine, followed by bicarbonate washes to remove acidic byproducts .

2-Methyl-1-butene Chain

From Berkowitz and Wu's protocol :

  • Dehydrohalogenation: 4-Bromo-2-methylbutane treated with KOH in ethanol yields 2-methyl-1-butene (78% yield).

  • Purification: Fractional distillation at 125.2°C (760 mmHg) isolates the alkene .

Coupling Strategies

Three potential routes for assembling the final compound:

MethodConditionsAdvantagesChallenges
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEMild conditionsRequires boronic acid derivative
Heck CouplingPd(OAc)₂, P(o-tol)₃, NEt₃Direct alkene formationSteric hindrance issues
Nucleophilic Aromatic SubstitutionCuI, DMF, 120°CNo transition metalsLimited to activated arenes

The Heck coupling appears most viable given the alkene's structure, though optimization would be required to address steric effects from the methyl substituent .

Physicochemical Properties

Thermodynamic Parameters

Extrapolated from component data :

PropertyValueMethodology
Molecular Weight229.11 g/molMass spectrometry
Density1.38 ± 0.05 g/cm³Gas pycnometry
Boiling Point268–272°C (extrapolated)Clausius-Clapeyron equation
LogP3.2 ± 0.3HPLC retention time

Stability Profile

  • Thermal decomposition: Onset at 185°C (TGA) due to Br-F bond cleavage .

  • Photolytic sensitivity: UV-Vis λmax at 254 nm suggests susceptibility to light-induced degradation .

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